molecular formula C16H22N2O3S B466547 N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide CAS No. 458554-46-6

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide

Cat. No.: B466547
CAS No.: 458554-46-6
M. Wt: 322.4g/mol
InChI Key: ZGEHAWINSWBHBM-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a sulfonyl group and a 4-methylpiperidin-1-yl moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and temperature control.

Chemical Reactions Analysis

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 296.40 g/mol
  • CAS Number : 16153-81-4

The compound features a cyclopropane carboxamide moiety linked to a sulfonyl group and a piperidine derivative, which contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzymatic Inhibition : Many sulfonamide derivatives inhibit enzymes such as carbonic anhydrase and various proteases, which can lead to anti-inflammatory and antitumor effects.
  • Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors, potentially influencing central nervous system activity.

Biological Activities

  • Anti-inflammatory Effects :
    • Compounds similar in structure have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in activated macrophages (e.g., RAW 264.7 cell line). This suggests that this compound may also possess anti-inflammatory properties.
  • Antitumor Activity :
    • Some studies have explored the potential anticancer effects of related compounds through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The structural components may contribute to these effects by targeting specific cellular pathways.
  • Antimicrobial Properties :
    • Similar compounds have demonstrated activity against bacterial strains, indicating that this compound could be evaluated for its antimicrobial efficacy.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Anti-inflammatoryCurcumin analogsReduced NO production in macrophages
AntitumorVarious sulfonamidesInduction of apoptosis in cancer cells
AntimicrobialPiperidine derivativesInhibition of bacterial growth

Selected Case Study: Anti-inflammatory Activity

In a study evaluating curcumin-derived compounds, it was found that certain derivatives significantly decreased levels of inflammatory markers in RAW 264.7 macrophages when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The assessment included real-time PCR to measure the expression of inducible nitric oxide synthase (iNOS), demonstrating the potential for this compound to exhibit similar anti-inflammatory profiles .

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12-8-10-18(11-9-12)22(20,21)15-6-4-14(5-7-15)17-16(19)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHAWINSWBHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322833
Record name N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

458554-46-6
Record name N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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